molecular formula C10H13KN2O4 B2423425 Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate CAS No. 2137072-30-9

Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate

Cat. No.: B2423425
CAS No.: 2137072-30-9
M. Wt: 264.322
InChI Key: FNEWOCUIGWYPQK-FJXQXJEOSA-M
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Description

Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is a synthetic compound that belongs to the class of oxazole carboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an α-haloketone and a nitrile.

    Introduction of the pyrrolidine moiety: This step involves the nucleophilic substitution of a suitable leaving group with 3-methoxypyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could yield a dihydrooxazole derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biological processes involving oxazole derivatives.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it could act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

potassium;2-[[(3S)-3-methoxypyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.K/c1-15-7-2-3-12(4-7)5-9-11-8(6-16-9)10(13)14;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWOCUIGWYPQK-FJXQXJEOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137072-30-9
Record name potassium 2-{[(3S)-3-methoxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate
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